
2,3,5-Trichloro-1,4-benzoquinone
Übersicht
Beschreibung
2,3,5-Trichloro-1,4-benzoquinone is a halogenated quinone. These compounds are carcinogenic intermediates and have been identified as chlorination disinfection byproducts in drinking water .
Synthesis Analysis
The synthesis of 2,3,5-Trichloro-1,4-benzoquinone involves the oxidation of 2,3,6-trimethylphenol (TMP) in a gas-liquid-liquid system using an aqueous solution of CuCl2/FeCl3 as a catalyst, n-hexanol as a solvent, and O2 as an oxidant . Another study presents a novel RSR+STR tandem process for the catalytic oxidation of TMP to synthesize 2,3,5-trimethyl-1,4-benzoquinone (TMQ) in a gas–liquid–liquid three-phase reaction system .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-1,4-benzoquinone can be viewed using Java or Javascript . A novel organic molecule, 2-sulfo-3,5,6-trichloro-1,4-benzoquinone, has both an electron acceptor part (chloranil) and an anionic part (sulfonate) .Chemical Reactions Analysis
2,3,5-Trichloro-1,4-benzoquinone is a product of the reaction of chloranil and 2,6-dichloro-1,4-benzoquinone with pyrrolidine . It is also a disinfection byproduct in drinking water .Physical And Chemical Properties Analysis
The molecular weight of 2,3,5-Trichloro-1,4-benzoquinone is 211.4 g/mol. It has a XLogP3-AA value of 2.5, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Disinfection Byproducts in Drinking Water : Chloro- and bromo-benzoquinones, including 2,3,6-trichloro-1,4-benzoquinone, have been identified as new disinfection byproducts in drinking water. These compounds are likely produced during water disinfection treatments and are suspected bladder carcinogens. A method using electrospray ionization tandem mass spectrometry has been developed for their detection in chlorinated water samples (Zhao et al., 2010).
Toxicity Related to Glutathione Addition : The reaction of 1,4-benzoquinone with glutathione results in the formation of adducts with varying degrees of glutathione substitution. Increased glutathione substitutions in these conjugates paradoxically result in enhanced nephrotoxicity, suggesting that glutathione conjugation with quinones does not always result in detoxification (Lau et al., 1988).
Photochemical Processes : The photochemistry of chloro-substituted 1,4-benzoquinones, including trichloro-1,4-benzoquinone, has been studied in aqueous solution. These compounds undergo photoconversion into corresponding hydroquinones and hydroxyquinones under UV light, involving various transients and radicals (Görner & von Sonntag, 2008).
Chemical Reactions with Diazomethane : The reaction of chloro-substituted 1,4-benzoquinones, including 2,3,5-trichloro-1,4-benzoquinone, with diphenyldiazomethane has been explored. These reactions yield various organic compounds, indicating the potential of these quinones in synthetic organic chemistry (Oshima & Nagai, 1988).
DNA Damage by Disinfection Byproducts : Trichloro-1,4-benzoquinone, a chlorination disinfection byproduct, can induce DNA double-strand breaks in the presence of H2O2. Thiol-containing drugs can protect against this DNA damage, highlighting the potential risks of such disinfection byproducts and the protective role of certain drugs (Zhu & Liu, 2016).
Safety and Hazards
Zukünftige Richtungen
2,3,5-Trichloro-1,4-benzoquinone can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors . The method of tandem mass spectrometry detection, combined with sample preservation, solid phase extraction, and liquid chromatography separation, enabled the detection of haloquinones in chlorinated water samples collected from a drinking water treatment plant .
Eigenschaften
IUPAC Name |
2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNQTZBTVALRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073220 | |
| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-85-5 | |
| Record name | Trichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 634-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUC2PJ5B2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of chlorine substituents on 1,4-benzoquinone affect its reactivity with diphenyldiazomethane (DDM)?
A1: Increasing the number of chlorine substituents on 1,4-benzoquinone enhances the addition of DDM to the carbonyl (C=O) groups instead of the carbon-carbon double bonds. [] This is evident in the reaction of 2,3,5-trichloro-1,4-benzoquinone with DDM, which predominantly yields bicyclic dione (5f) and benzophenone dimethyl acetal (9) in the presence of methanol. These products are formed through the hydrolysis and methanolysis of the initial 1:1 betaine intermediate, indicating a C=O addition reaction. [] In contrast, less substituted benzoquinones primarily react with DDM at the C=C double bonds, forming dihydroxy-3H-indazoles and their derivatives. []
Q2: What are the products formed when 2,3,5-trichloro-1,4-benzoquinone reacts with DDM in the presence of methanol?
A2: The reaction of 2,3,5-trichloro-1,4-benzoquinone with DDM in the presence of methanol produces bicyclic dione (5f) and benzophenone dimethyl acetal (9). [] These products suggest that the reaction primarily occurs through the addition of DDM to the carbonyl groups of the quinone, followed by hydrolysis and methanolysis of the resulting betaine intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





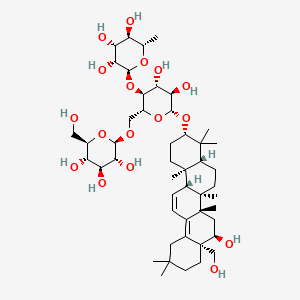
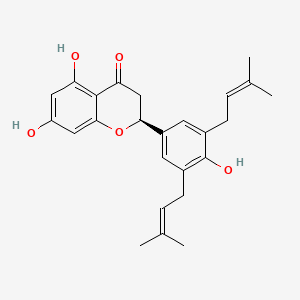
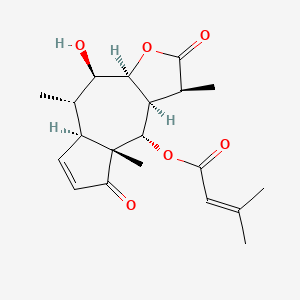
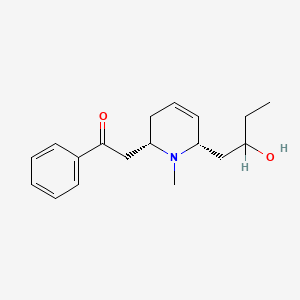
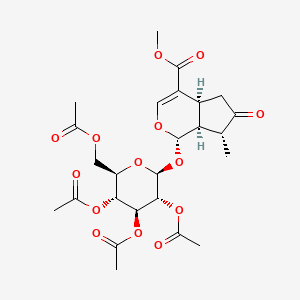

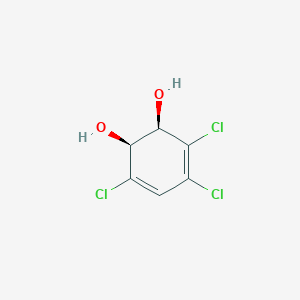
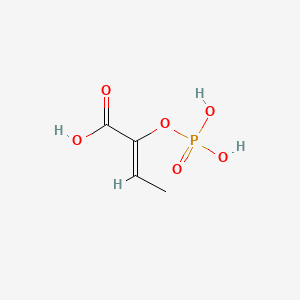

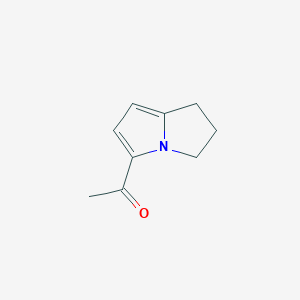
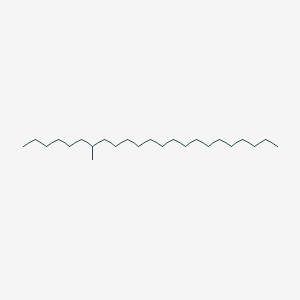
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)